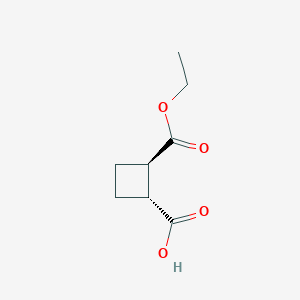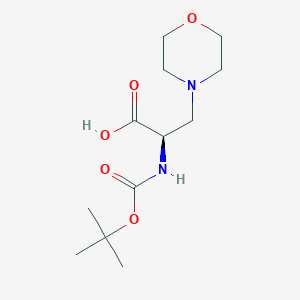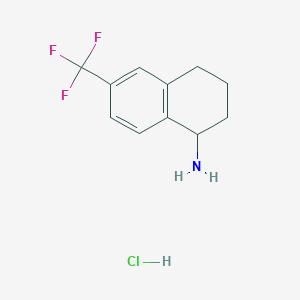
(1R,2R)-2-ethoxycarbonylcyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-ethoxycarbonylcyclobutanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclobutane ring, which is substituted with an ethoxycarbonyl group and a carboxylic acid group. The compound’s chirality arises from the presence of two stereocenters at the 1 and 2 positions of the cyclobutane ring, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-ethoxycarbonylcyclobutanecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclopropanation of alkenes using diazo compounds, followed by ring expansion to form the cyclobutane ring. The ethoxycarbonyl and carboxylic acid groups can be introduced through subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalysts to facilitate the cyclization and functionalization processes. The use of flow reactors and continuous processing techniques can enhance the scalability and efficiency of the production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-ethoxycarbonylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the ethoxycarbonyl group can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(1R,2R)-2-ethoxycarbonylcyclobutanecarboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its use in drug development, particularly in designing chiral drugs with specific therapeutic effects.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-ethoxycarbonylcyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the ethoxycarbonyl group can participate in esterification and other reactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-aminocyclobutanecarboxylic acid: Similar in structure but contains an amino group instead of an ethoxycarbonyl group.
(1R,2R)-2-hydroxycyclobutanecarboxylic acid: Contains a hydroxyl group instead of an ethoxycarbonyl group.
(1R,2R)-2-methylcyclobutanecarboxylic acid: Features a methyl group instead of an ethoxycarbonyl group.
Uniqueness
The presence of the ethoxycarbonyl group in (1R,2R)-2-ethoxycarbonylcyclobutanecarboxylic acid imparts unique reactivity and properties compared to its analogs. This functional group enhances its solubility, reactivity in esterification reactions, and potential for forming hydrogen bonds, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
(1R,2R)-2-ethoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6-4-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1 |
Clé InChI |
WPMICURRLLIGEI-PHDIDXHHSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1CC[C@H]1C(=O)O |
SMILES canonique |
CCOC(=O)C1CCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12272368.png)
![2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272375.png)

![O3-tert-butyl O9-ethyl 3-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B12272387.png)


![[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl][(2-fluorophenyl)methyl]methylamine](/img/structure/B12272412.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B12272416.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12272422.png)
![N-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B12272424.png)
![(1S, 3R, 4R)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B12272428.png)

![Cyclopropanecarboxylicacid,2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,(1S,2S)](/img/structure/B12272437.png)
![2-{2-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-oxoethyl}-2,3-dihydropyridazin-3-one](/img/structure/B12272455.png)
